molecular formula C36H62O6 B3026088 10-Undecenoic acid, 1,2,3-propanetriyl ester CAS No. 93824-29-4

10-Undecenoic acid, 1,2,3-propanetriyl ester

Cat. No. B3026088
CAS RN: 93824-29-4
M. Wt: 590.9 g/mol
InChI Key: LQAWJXRQRYWNFI-UHFFFAOYSA-N
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Description

10-Undecenoic acid, 1,2,3-propanetriyl ester, also known as Glycerin tri-10-undecenoate or Glyceryl triundec-10-enoate, is a triacylglycerol that contains 10(Z)-undecenoic acid at the sn-1, sn-2, and sn-3 positions . It has a molecular formula of C36H62O6 and a molecular weight of 590.9 g/mol .


Synthesis Analysis

A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized in a study . The 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles .

Scientific Research Applications

Polymer Synthesis

Commercially available 10-undecenoic acid has been esterified and polymerized to high molecular polymers. These polymeric esters, upon hydrolysis, yield acids that react to form polyethylene-based polymeric imidazolids, indicating a route for producing functional polymers from 10-undecenoic acid derivatives (Deák, Vogl, & Kiliman, 2001).

Copolymerization with α-Olefins and Ethylene

10-Undecenoic acid derivatives have been copolymerized with α-olefins and ethylene, yielding copolymers with significant incorporation of the 10-undecenoate feed. This process demonstrates the potential of 10-undecenoic acid derivatives in creating functional polymers with diverse applications (Purgett & Vogl, 1989).

Bio-Based Polyurethanes

A novel approach involved converting 10-undecenoic acid into acyl azide, followed by urethanization with 10-undecenol, and ADMET polymerizations to produce bio-based polyurethanes. This research highlights the versatility of 10-undecenoic acid derivatives in developing sustainable polymeric materials (Lebarbé et al., 2014).

Functionalization for UV Stability

10-Undecenoic acid esters were prepared with phenolic ultraviolet stabilizers, indicating their potential use in UV-protective coatings or materials. This functionalization approach showcases the chemical versatility and applicability of 10-undecenoic acid derivatives in material science (Li & Vogl, 1984).

Lubricant Base Stocks

10-Undecenoic acid-based polyol esters have been explored as potential lubricant base stocks, displaying promising properties such as good thermal stability and suitable lubricating properties. This application underlines the industrial relevance of 10-undecenoic acid derivatives in formulating environmentally friendly lubricants (Padmaja et al., 2012).

properties

IUPAC Name

2,3-di(undec-10-enoyloxy)propyl undec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWJXRQRYWNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1093661-05-2
Details Compound: 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093661-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201259646
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Undecenoic acid, 1,2,3-propanetriyl ester

CAS RN

93824-29-4
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93824-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Undecenoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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